molecular formula C6H5NO5S B3029831 2-Nitrobenzenesulfonic acid CAS No. 80-82-0

2-Nitrobenzenesulfonic acid

Cat. No.: B3029831
CAS No.: 80-82-0
M. Wt: 203.17 g/mol
InChI Key: HWTDMFJYBAURQR-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonic acid can be synthesized through the sulfonation of nitrobenzene. One efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a high conversion rate of nitrobenzene and a significant yield of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chloronitrobenzene with sodium disulfide in aqueous ethanol at elevated temperatures. The resulting 2,2’-dinitrodiphenyl disulfide is then treated with chlorine in a mineral acid medium in the presence of nitric acid to produce 2-nitrobenzenesulfonyl chloride, which is subsequently hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: It can be reduced to 2-aminobenzenesulfonic acid using reducing agents such as iron and hydrochloric acid.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-Aminobenzenesulfonic acid.

    Substitution: Various substituted benzenesulfonic acids.

    Oxidation: Different sulfonic acid derivatives.

Scientific Research Applications

2-Nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitrobenzenesulfonic acid
  • 4-Nitrobenzenesulfonic acid
  • 2-Chloro-3-nitrobenzenesulfonic acid
  • 2-Hydroxy-5-nitrobenzenesulfonic acid

Comparison: 2-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid have different reactivity patterns due to the different positions of the nitro group, affecting their applications and chemical behavior .

Properties

IUPAC Name

2-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12)
Source PubChem
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InChI Key

HWTDMFJYBAURQR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
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Molecular Formula

C6H5NO5S
Record name NITROBENZENESULFONIC ACID
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DSSTOX Substance ID

DTXSID601033533
Record name 2-Nitrobenzenesulphonic acid
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Molecular Weight

203.17 g/mol
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Physical Description

Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals.
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CAS No.

31212-28-9, 80-82-0
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Record name 2-Nitrobenzenesulfonic acid
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Record name 2-Nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Nitrobenzenesulfonic acid?

A: this compound is an organosulfur compound with the molecular formula C6H5NO5S. Its molecular weight is 203.18 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they highlight its use as a building block for the formation of cocrystals with interesting optical properties .

Q2: How is this compound used in the design of new materials?

A: Researchers have explored the use of this compound in the creation of cocrystals with 2-amino-5-nitropyridine. These cocrystals, formed through ionic interactions and hydrogen bonding, are being investigated for their potential as second-order nonlinear optical materials. The arrangement of the molecules within the cocrystal structure significantly influences its optical properties.

Q3: Has this compound been utilized in synthetic organic chemistry?

A: Yes, one study describes the formation of this compound during the electrochemical oxidation of 4'-substituted 2-nitrobenzenesulfenanilides. This finding highlights a potential synthetic route to this compound through electrochemical methods.

Q4: Are there alternative synthetic routes to access sulfonated derivatives similar to this compound?

A: Yes, research indicates that sulfonated derivatives of various aniline compounds, including those structurally similar to this compound, can be synthesized through different methods. These methods include baking hydrogen sulfate salts, reacting with amidosulfuric acid, treating diazonium salts with sulfur dioxide, and sulfonation of nitrobenzene derivatives followed by reduction.

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